molecular formula C16H16BrNO2 B5762350 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide

5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide

Cat. No. B5762350
M. Wt: 334.21 g/mol
InChI Key: XGLOTNGXVMCNOK-UHFFFAOYSA-N
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Description

5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide, also known as Bromo-DMB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a derivative of benzamide and has a bromine atom attached to its 5th position. It is commonly used as a research tool in the study of certain biological processes, such as protein-protein interactions and enzyme activity.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide is not fully understood, but it is thought to work by binding to the target protein and disrupting its function. In the case of MDM2-p53 interaction, this compound binds to the MDM2 protein and prevents it from binding to p53, thereby allowing p53 to carry out its tumor suppressor function.
Biochemical and Physiological Effects:
This compound has been shown to have specific effects on the target proteins it interacts with. For example, inhibition of the MDM2-p53 interaction leads to an increase in p53 activity, which can induce cell cycle arrest and apoptosis in cancer cells. Inhibition of HDAC activity by this compound leads to an increase in histone acetylation, which can affect gene expression and cellular differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide in lab experiments is its specificity for certain target proteins, which allows for precise manipulation of biological processes. Additionally, this compound is relatively easy to synthesize and purify, making it an accessible research tool. However, one limitation of using this compound is its potential toxicity, which can affect experimental results. Additionally, the exact mechanism of action of this compound is not fully understood, which can complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide. One area of interest is the development of this compound derivatives with improved specificity and potency for target proteins. Additionally, this compound could be used in combination with other drugs or therapies to enhance their efficacy. Another potential direction for research is the development of this compound-based probes for imaging and diagnostic purposes. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.

Synthesis Methods

The synthesis of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide involves several steps, starting with the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with 3,4-dimethylaniline to form the amide intermediate, which is subsequently brominated using N-bromosuccinimide. The final product is obtained by purification and isolation using column chromatography.

Scientific Research Applications

5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide has been used in various scientific research applications, particularly in the study of protein-protein interactions. It has been shown to inhibit the interaction between the oncogenic protein MDM2 and the tumor suppressor protein p53, which is a promising target for cancer therapy. Additionally, this compound has been used as a tool to study the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.

properties

IUPAC Name

5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-10-4-6-13(8-11(10)2)18-16(19)14-9-12(17)5-7-15(14)20-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLOTNGXVMCNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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